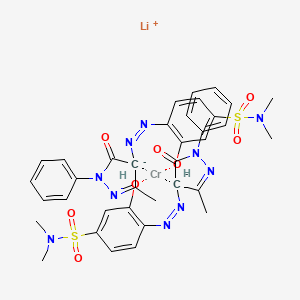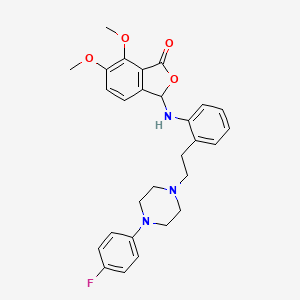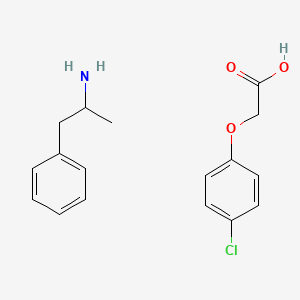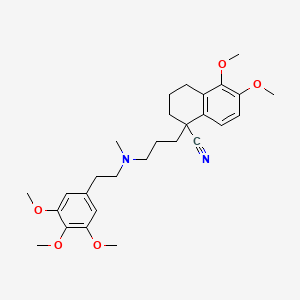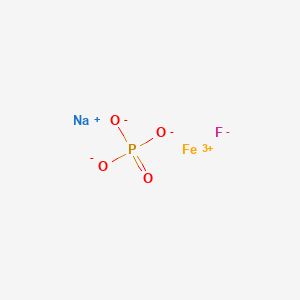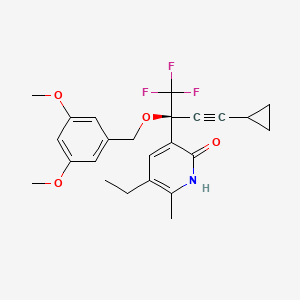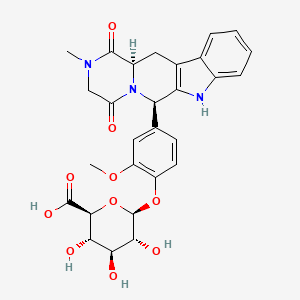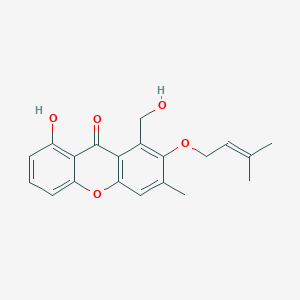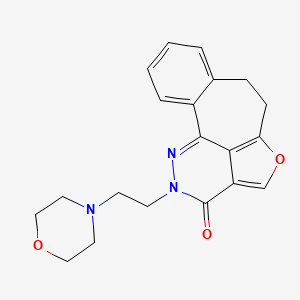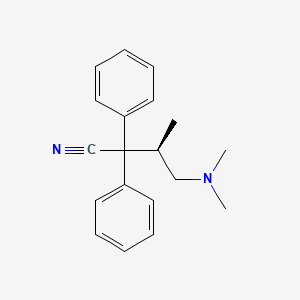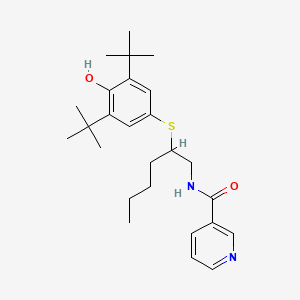
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridinecarboxamide moiety and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio intermediate. This intermediate is then reacted with a hexyl chain and finally coupled with a pyridinecarboxamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings and the pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the pyridine moiety.
Wissenschaftliche Forschungsanwendungen
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)th
Eigenschaften
CAS-Nummer |
88222-15-5 |
|---|---|
Molekularformel |
C26H38N2O2S |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
N-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H38N2O2S/c1-8-9-12-19(17-28-24(30)18-11-10-13-27-16-18)31-20-14-21(25(2,3)4)23(29)22(15-20)26(5,6)7/h10-11,13-16,19,29H,8-9,12,17H2,1-7H3,(H,28,30) |
InChI-Schlüssel |
HEQKLTKUUGQFBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CNC(=O)C1=CN=CC=C1)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



